Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

Metabolic stability CYP450 oxidation Drug design

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate (CAS 2680533-08-6; PubChem CID is a gem‑difluorinated heteroaryl acetate building block belonging to the α,α‑difluoro‑2‑pyridylacetate class. Its molecular formula is C₁₀H₈F₂N₂O₂ (MW 226.18 g·mol⁻¹), featuring a 6‑cyanopyridine ring, a gem‑difluoro substituent at the α‑carbon, and an ethyl ester.

Molecular Formula C10H8F2N2O2
Molecular Weight 226.18 g/mol
Cat. No. B13499154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate
Molecular FormulaC10H8F2N2O2
Molecular Weight226.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC(=N1)C#N)(F)F
InChIInChI=1S/C10H8F2N2O2/c1-2-16-9(15)10(11,12)8-5-3-4-7(6-13)14-8/h3-5H,2H2,1H3
InChIKeyPESLMSDIZYBONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate – Structural Identity and Compound-Class Positioning


Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate (CAS 2680533-08-6; PubChem CID 165941170) is a gem‑difluorinated heteroaryl acetate building block belonging to the α,α‑difluoro‑2‑pyridylacetate class [1]. Its molecular formula is C₁₀H₈F₂N₂O₂ (MW 226.18 g·mol⁻¹), featuring a 6‑cyanopyridine ring, a gem‑difluoro substituent at the α‑carbon, and an ethyl ester [1]. Computed physicochemical properties include XLogP3‑AA = 1.8, topological polar surface area = 63 Ų, zero H‑bond donors, and six H‑bond acceptors [1]. The compound embodies three medicinally relevant structural modules – the metabolically resistant gem‑difluoro unit, the synthetic‑handle cyano group, and a hydrolysable ester – a combination that distinguishes it from closely related pyridyl‑difluoroacetate analogs lacking one or more of these features.

Why Generic Substitution Fails for Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate: Three Irreducible Selection Criteria


In‑class analogs of this compound cannot be trivially interchanged because three molecular features act as selection‑gating factors. First, the gem‑difluoro unit at the benzylic α‑position provides a documented resistance to cytochrome‑P450‑mediated metabolic oxidation at the CH₂ position that would otherwise exist in non‑fluorinated ethyl 2‑(6‑cyanopyridin‑2‑yl)acetate (CAS 2106249‑50‑5) – an effect demonstrated in the thrombin inhibitor series where CF₂‑for‑CH₂ substitution blocked oxidative metabolism and conferred oral bioavailability [1][2]. Second, the cyano group at the 6‑position of the pyridine ring is a regiochemically distinct synthetic handle enabling late‑stage diversification (hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl, cycloaddition chemistry) that the 5‑cyano regioisomer (CAS 2079948‑90‑4) or non‑cyano analog (CAS 267876‑28‑8) cannot identically replicate due to altered electronic and steric environments [1][3]. Third, the ethyl ester serves as a protected carboxyl surrogate; the free acid form (CAS 2357940‑48‑6) differs in lipophilicity (logP shift), hydrogen‑bond donor count (0 → 1), and membrane permeability, altering pharmacokinetic behaviour if used directly [1]. The quantitative trade‑offs mapped in Section 3 determine which compound is fit‑for‑purpose in a given synthetic or screening campaign.

Quantitative Differential Evidence: Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate vs. Closest Analogs


Metabolic Stability at the Benzylic Position: CF₂ vs. CH₂ – Inferred from the Thrombin Inhibitor Paradigm

The gem‑difluoro substituent at the α‑carbon of ethyl 2‑(6‑cyanopyridin‑2‑yl)‑2,2‑difluoroacetate is predicted to confer resistance to metabolic oxidation relative to its non‑fluorinated analog ethyl 2‑(6‑cyanopyridin‑2‑yl)acetate (CAS 2106249‑50‑5). This inference is grounded in the well‑characterised thrombin inhibitor series (Burgey et al., J. Med. Chem. 2003), where replacement of the benzylic CH₂ with CF₂ in the 3‑aminopyrazinone acetamide scaffold eliminated CYP‑mediated α‑oxidation, resulting in oral bioavailability (F) increasing from <5% to 40–60% and plasma half‑life extending from <0.5 h to >4 h in dog PK studies [1][2]. The 6‑cyanopyridine‑bearing difluoroacetate is the direct synthetic precursor to the difluoro‑pyridinyl‑ethylamine fragment used in multiple advanced thrombin inhibitor candidates, including the clinical candidate described in WO2007109459A2 [1][3].

Metabolic stability CYP450 oxidation Drug design gem-Difluoro Thrombin inhibitors

Synthetic‑Handle Orthogonality: 6‑Cyano vs. Non‑Cyano Pyridyl‑Difluoroacetate

Ethyl 2‑(6‑cyanopyridin‑2‑yl)‑2,2‑difluoroacetate possesses two orthogonally addressable functional groups – a cyano moiety at the pyridine 6‑position and an ethyl ester on the difluoroacetyl side chain – whereas the closest non‑cyano analog, ethyl 2,2‑difluoro‑2‑(pyridin‑2‑yl)acetate (CAS 267876‑28‑8), bears only the ester. The cyano group enables transformations that are inaccessible to the non‑cyano analog: (i) hydrolysis to the primary carboxamide (H₂O₂/base) or carboxylic acid (acidic/basic hydrolysis), (ii) reduction to the aminomethyl derivative (H₂/Raney‑Ni or LiAlH₄), and (iii) participation in [3+2] cycloaddition chemistry to form tetrazoles [1]. In the broader context of cyanopyridine‑based building blocks, deoxofluorination protocols for hetaryl α,α‑difluoroacetates have been reported in 73–96% yield on up to 15 g scale, demonstrating synthetic scalability [2].

Synthetic versatility Orthogonal functional groups Building block Late‑stage diversification Cyano group

Regiochemical Differentiation: 6‑Cyano vs. 5‑Cyano Pyridyl‑Difluoroacetate Isomers

The 6‑cyano isomer (CAS 2680533‑08‑6) and the 5‑cyano isomer (CAS 2079948‑90‑4) share identical molecular formula and mass but differ fundamentally in the electronic environment of the pyridine ring and the spatial presentation of the cyano group. In the 6‑cyano isomer, the electron‑withdrawing CN group is positioned ortho to the pyridine nitrogen, creating a distinct electronic push‑pull system across the ring that influences the pKa of the pyridine nitrogen and the electrophilicity of the C‑4 and C‑5 positions. The 5‑cyano isomer places the CN group para to the CF₂COOEt substituent, altering the dipole moment and the regiochemical outcome of electrophilic aromatic substitution reactions [1]. The copper‑mediated cross‑coupling of ethyl bromodifluoroacetate with halogenated cyanopyridines – a key methodology for constructing such building blocks – has been demonstrated to proceed with regiochemistry dictated by the halide position, and the resulting products differ in subsequent cyclisation outcomes (e.g., formation of 1,6‑naphthyridine‑5,7‑diones) [2].

Regiochemistry Structure–activity relationship Electronic effects Cyanopyridine Positional isomer

Physicochemical Property Comparison: Ester vs. Free Acid Form

Ethyl 2‑(6‑cyanopyridin‑2‑yl)‑2,2‑difluoroacetate (the ester) and 2‑(6‑cyanopyridin‑2‑yl)‑2,2‑difluoroacetic acid (CAS 2357940‑48‑6; the free acid) represent the same core scaffold in different ionisation states. The ester form has an XLogP3‑AA of 1.8, zero H‑bond donors, and a TPSA of 63 Ų [1]; the free acid (C₈H₄F₂N₂O₂, MW 198.13) carries a carboxylic acid proton (HBD count = 1) and is predominantly ionised at physiological pH, drastically lowering its effective logD₇.₄ and passive membrane permeability relative to the ester . In the context of ester‑to‑acid conversion, the ester serves as a neutral prodrug form or a protected intermediate that can be hydrolysed post‑coupling, whereas direct use of the acid requires amide coupling conditions and may complicate purification due to zwitterionic character at intermediate pH.

Lipophilicity Permeability Prodrug design logP Hydrogen bonding

Pre‑Assembled Heteroaryl‑CF₂ Building Block vs. Stepwise Cross‑Coupling Reagent Approach

An alternative route to constructing 6‑cyanopyridin‑2‑yl‑difluoroacetate scaffolds employs copper‑mediated cross‑coupling of ethyl bromodifluoroacetate with 2‑bromo‑6‑cyanopyridine, as demonstrated in the synthesis of gem‑difluorinated 1,6‑naphthyridine‑5,7‑diones [1]. This approach, while well‑established, introduces additional synthetic steps (cross‑coupling, purification, potential functional group interconversion) and requires handling of the lachrymatory reagent ethyl bromodifluoroacetate. The pre‑assembled building block eliminates the cross‑coupling step from the end‑user's synthetic sequence, reducing step count by at least one and avoiding bromodifluoroacetate reagents. For the broader class of hetaryl α,α‑difluoroacetates, validated one‑pot deoxofluorination protocols achieve 73–96% yields on up to 15 g scale, demonstrating that pre‑formed building blocks are available with scalable chemistry [2].

Synthetic efficiency Building block strategy Copper-mediated cross-coupling Ethyl bromodifluoroacetate Step-count reduction

Computed Physicochemical Comparison Across the Closest Three Analogs

A side‑by‑side comparison of computed physicochemical descriptors reveals the quantitative differentiation of ethyl 2‑(6‑cyanopyridin‑2‑yl)‑2,2‑difluoroacetate from its two closest commercially available analogs. Relative to the non‑cyano analog (CAS 267876‑28‑8), the 6‑cyano compound has a higher molecular weight (+25.01 g·mol⁻¹), increased topological polar surface area (+23.81 Ų), and greater number of H‑bond acceptors (+3), reflecting the addition of the nitrile group. Relative to the non‑fluorinated analog (CAS 2106249‑50‑5), the gem‑difluoro substitution adds 36.0 g·mol⁻¹, modestly elevates logP (+~0.6 units), and introduces the metabolic‑blocking CF₂ moiety [1]. These differences define the selection space for library design: the 6‑cyano‑difluoro compound occupies a distinct region of property space (higher polarity yet good lipophilicity) compared to either simpler analog.

Computed descriptors Drug-likeness LogP PSA Lead optimisation

Best‑Fit Application Scenarios for Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Metabolically Stabilised Fragment Elaboration for Serine Protease and Kinase Lead Series

In hit‑to‑lead programs targeting serine proteases (e.g., thrombin, Factor Xa) or kinases where a pyridine‑based P1 or hinge‑binding motif is desired, ethyl 2‑(6‑cyanopyridin‑2‑yl)‑2,2‑difluoroacetate provides a pre‑assembled fragment that simultaneously introduces (i) a metabolically resistant gem‑difluoro‑benzylic centre, blocking the CYP450‑mediated α‑oxidation that plagued early 3‑aminopyrazinone thrombin inhibitors [1], and (ii) a cyano group at the 6‑position that can be reduced to an aminomethyl group – the exact P1 residue found in the orally bioavailable thrombin inhibitor clinical candidates [1]. The ethyl ester can be hydrolysed post‑coupling to the carboxylic acid for salt formation or further derivatisation. This scenario is directly supported by the J. Med. Chem. 2003 publication demonstrating that the CF₂‑for‑CH₂ switch enabled oral bioavailability of 40–60% in a series that otherwise lacked oral exposure [1].

Parallel Library Synthesis: Orthogonal Diversification via Cyano and Ester Handles

The compound is suited as a central building block for parallel amide library synthesis. The ethyl ester can be hydrolysed to the carboxylic acid (LiOH, THF/H₂O) and coupled with diverse amine sets under standard HATU/DIPEA conditions, while the 6‑cyano group can be independently transformed – reduced to CH₂NH₂ for reductive amination libraries, converted to the tetrazole via [3+2] cycloaddition with NaN₃, or hydrolysed to the primary carboxamide for H‑bond donor introduction [1]. This orthogonal reactivity profile (2 handles vs. 1 for the non‑cyano analog) enables a greater number of unique final compounds per synthesis cycle from a single building block procurement, supporting diversity‑oriented synthesis and DNA‑encoded library (DEL) production [1].

Agrochemical Intermediate: Cyanopyridine‑Derived Fungicide and Insecticide Precursor

2‑Cyanopyridine derivatives are established intermediates for pesticide and fungicide active ingredients, as documented in patent literature on cyanopyridine preparation processes [1]. The gem‑difluoro substituent, as demonstrated in antifungal CYP51 inhibitor development, enhances metabolic stability and target binding through fluorine‑mediated electronic effects . Ethyl 2‑(6‑cyanopyridin‑2‑yl)‑2,2‑difluoroacetate, with its pre‑installed CF₂ group and 6‑cyano handle, can serve as a late‑stage intermediate for agrochemical lead optimisation, avoiding the need for hazardous fluorinating agents (e.g., DAST, Deoxo‑Fluor) at the penultimate synthetic step and thereby simplifying scale‑up EHS considerations .

Chemical Biology: Bifunctional Probe Synthesis via Chemoselective Functionalisation

For chemical biology applications requiring bifunctional probes (e.g., PROTAC linkers, photoaffinity labels, or fluorescent conjugates), the dual‑handle architecture of this compound is enabling. The ethyl ester can be selectively hydrolysed and elaborated with a polyethylene glycol linker or biotin tag, while the 6‑cyano group can be reduced and functionalised with a photoreactive diazirine or a fluorophore. The gem‑difluoro unit additionally serves as a ¹⁹F NMR reporter group for conformational and binding studies [1]. This scenario leverages all three differentiating features (CF₂, CN, COOEt) simultaneously and is uniquely enabled by the 6‑cyano‑difluoro combination vs. any single‑handle analog.

Quote Request

Request a Quote for Ethyl 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.